molecular formula C17H13F2N3O3 B2631435 N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide CAS No. 1171144-49-2

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide

Cat. No. B2631435
CAS RN: 1171144-49-2
M. Wt: 345.306
InChI Key: NWGXMOHWSGCVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide, also known as DFOA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial and Antitumor Activities

1,3,4-Oxadiazole derivatives, which include compounds structurally related to N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide, have been extensively researched for their antimicrobial and antitumor properties. Studies have shown that these compounds exhibit significant activity against various bacterial and fungal strains. For instance, certain derivatives have demonstrated potent antimicrobial properties against a broad spectrum of microbial species, with some compounds being particularly effective against gram-negative bacteria. Furthermore, these compounds have also shown promising antitumor activity, displaying inhibitory effects against various human tumor cell lines such as A549 lung and MCF7 breast cancer cell lines. These findings suggest the potential of these compounds in the development of new therapeutic agents for treating infectious diseases and cancer (Gul et al., 2017) (Kaya et al., 2017).

Spectral-Luminescent Properties

Compounds in the 1,3,4-oxadiazole family, including derivatives of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide, have also been investigated for their spectral-luminescent properties. These properties are important in the context of materials science and could have applications in the development of new materials for electronic and photonic devices. The detailed understanding of the spectral-luminescent characteristics of these compounds aids in the design and synthesis of new materials with desired optical properties (Mikhailov et al., 2018).

Pharmaceutical and Biological Screening

The pharmaceutical potential of 1,3,4-oxadiazole derivatives, structurally similar to N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide, has been a subject of significant interest. These compounds have been evaluated for various pharmacological activities, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This broad range of activities underlines the therapeutic potential of these compounds in treating a variety of conditions. The pharmacological evaluation provides crucial insights into the efficacy and safety of these compounds, facilitating their potential use in medicinal chemistry (Faheem, 2018).

properties

IUPAC Name

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3/c1-24-12-4-2-3-10(7-12)8-15(23)20-17-22-21-16(25-17)13-6-5-11(18)9-14(13)19/h2-7,9H,8H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGXMOHWSGCVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide

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